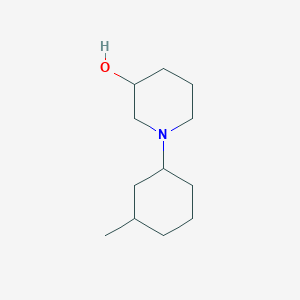
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-(3-chlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-(3-chlorophenyl)piperazine, also known as BDPC, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology and neuroscience. In
作用機序
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-(3-chlorophenyl)piperazine exerts its effects by binding to and modulating the activity of various neurotransmitter receptors in the brain. It has been shown to have agonistic effects on the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound also has antagonistic effects on the 5-HT2A receptor, which is involved in the regulation of perception and cognition. Additionally, this compound has been shown to have partial agonistic effects on the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood, motivation, and reward processing. Additionally, this compound has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
実験室実験の利点と制限
One of the main advantages of using 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-(3-chlorophenyl)piperazine in lab experiments is its high selectivity for specific neurotransmitter receptors. This allows researchers to study the effects of these receptors in isolation, without the confounding effects of other neurotransmitters or receptors. Additionally, this compound has a relatively long half-life, which allows for longer experimental durations. However, one of the main limitations of using this compound in lab experiments is its potential for off-target effects, particularly at higher doses. Additionally, this compound can be difficult to obtain in high-purity form, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-(3-chlorophenyl)piperazine. One area of interest is the development of more selective and potent this compound analogs, which could be used to study the effects of specific neurotransmitter receptors with greater precision. Additionally, researchers could explore the potential therapeutic applications of this compound, particularly in the treatment of mood and anxiety disorders. Finally, researchers could use this compound as a tool to study the effects of neurotransmitter receptors on more complex behaviors and cognitive processes, such as decision-making and social interaction.
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its high selectivity for specific neurotransmitter receptors has made it a valuable tool for studying the mechanisms of action of various neurotransmitters and receptors in the brain. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound, including the development of more selective and potent analogs, and the exploration of its therapeutic applications.
合成法
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-(3-chlorophenyl)piperazine can be synthesized through the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-amine with thionyl chloride, followed by the reaction with 3-chlorophenylpiperazine. This synthesis method has been well-documented in scientific literature and has been used by researchers to obtain high-purity this compound for their experiments.
科学的研究の応用
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-(3-chlorophenyl)piperazine has been widely used in scientific research as a tool to study the mechanisms of action of various neurotransmitters and receptors in the brain. It has been shown to have affinity for the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. Researchers have used this compound to study the effects of these receptors on various physiological and behavioral processes, including anxiety, depression, and addiction.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(3-chlorophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-14-2-1-3-15(11-14)20-6-8-21(9-7-20)18(24)13-4-5-16-17(10-13)23-12-22-16/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCCYFQBWLFQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5170961.png)

![5-[2-(allyloxy)-5-bromobenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170972.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5170979.png)
![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)
![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)

![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)

![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)